molecular formula C10H14BrNO2 B3173453 5-Bromo-2-(2-ethoxyethoxy)aniline CAS No. 946786-47-6

5-Bromo-2-(2-ethoxyethoxy)aniline

Cat. No.: B3173453
CAS No.: 946786-47-6
M. Wt: 260.13 g/mol
InChI Key: IUNLIXWIKYDKRR-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethoxyethoxy)aniline: is an organic compound with the molecular formula C₁₀H₁₄BrNO₂ . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and an ethoxyethoxy group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethoxyethoxy)aniline typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-ethoxyethoxy)aniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized forms of the compound.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-ethoxyethoxy)aniline is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is used in the development of biological probes and in the study of enzyme interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It is being investigated for its potential use in drug development and as a therapeutic agent.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The bromine and ethoxyethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 5-Bromo-2-(2-methoxyethoxy)aniline
  • 5-Bromo-2-(2-propoxyethoxy)aniline
  • 5-Chloro-2-(2-ethoxyethoxy)aniline

Uniqueness: 5-Bromo-2-(2-ethoxyethoxy)aniline is unique due to the presence of both bromine and ethoxyethoxy groups. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. The ethoxyethoxy group increases its solubility in organic solvents, while the bromine atom enhances its reactivity in substitution reactions.

Properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNLIXWIKYDKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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